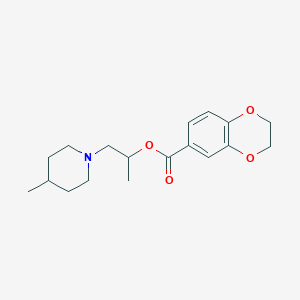

![molecular formula C11H17N3O B257296 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol CAS No. 95380-59-9](/img/structure/B257296.png)

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Overview

Description

Scientific Research Applications

Molecular Structure and Analgesic Action

- Structural Characterization in Analgesics : The molecular structure of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol has been analyzed, revealing intermolecular hydrogen bonds and π…π interactions. These structural features are crucial in understanding its role in analgesics, with computational investigations correlating molecular geometry and electronic parameters to analgesic action (Karczmarzyk & Malinka, 2008).

Synthesis and Chemical Reactions

- Synthesis via Nucleophilic Substitution : The chemical synthesis of related compounds, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was achieved through nucleophilic substitution reactions. This highlights the compound's versatility in chemical synthesis (Mishriky & Moustafa, 2013).

Therapeutic Applications

Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including derivatives of this compound, were synthesized as ligands for the histamine H4 receptor. These compounds showed potential as anti-inflammatory agents and in pain management, supporting the therapeutic applications of H4R antagonists (Altenbach et al., 2008).

Anticonvulsant Properties : Certain derivatives of this compound have been synthesized and tested for anticonvulsant activity. They showed effectiveness in seizure threshold tests, with specific aromatic ring modifications enhancing the anticonvulsant properties (Obniska et al., 2005).

Anticancer Activity : Research into 1-(4-Methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents, including this compound, revealed significant anticancer activity. These findings open avenues for developing new anticancer drugs (Konovalenko et al., 2022).

Antimicrobial and Antitubercular Applications

- Bactericidal Activity Against Mycobacterium Tuberculosis : The pyrrole derivative BM212, which includes this compound, exhibited strong inhibitory and bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights its potential use in treating tuberculosis (Deidda et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as division and growth .

Mode of Action

Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the conformation of the target protein, potentially inhibiting its activity and triggering downstream effects .

Biochemical Pathways

Based on the reported inhibition of tyrosine kinases by similar compounds , it can be inferred that this compound may affect signal transduction pathways regulated by these enzymes. These pathways control a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .

properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBJUXRABFUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)

![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)

![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)

![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)

![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)

![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)